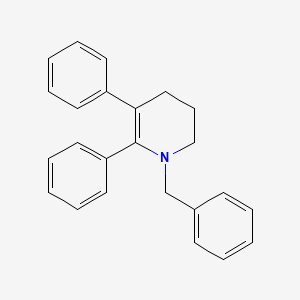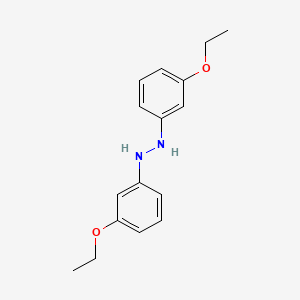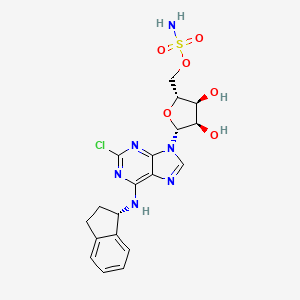
((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate is a complex organic molecule with potential applications in various scientific fields. This compound features a purine base linked to a tetrahydrofuran ring, which is further connected to a sulfamate group. The presence of multiple chiral centers and functional groups makes it an interesting subject for chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the introduction of the indene moiety through a nucleophilic substitution reaction. The tetrahydrofuran ring is then constructed via a cyclization reaction, and the final step involves the addition of the sulfamate group under mild conditions to avoid degradation of the sensitive functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors for precise control of reaction conditions, as well as purification techniques such as chromatography and crystallization to isolate the desired product.
化学反应分析
Types of Reactions
((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.
Reduction: The chlorinated purine base can be reduced to form a dechlorinated derivative.
Substitution: The chloro group on the purine base can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones, while substitution of the chloro group can produce a variety of substituted purine derivatives.
科学研究应用
((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s ability to interact with nucleic acids makes it a candidate for studies on DNA and RNA binding.
Medicine: Its structural similarity to certain antiviral and anticancer agents suggests potential therapeutic applications.
Industry: The compound’s unique chemical properties could be exploited in the development of new materials or catalysts.
作用机制
The mechanism by which ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate exerts its effects is likely related to its interaction with biological macromolecules. The purine base can form hydrogen bonds with nucleic acids, while the indene moiety may interact with hydrophobic pockets in proteins. The sulfamate group can participate in covalent modifications of enzymes, potentially inhibiting their activity.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring purine nucleoside with similar structural features.
Cladribine: A synthetic purine analog used in the treatment of certain cancers.
Indinavir: An antiviral drug with an indene moiety similar to that in the compound.
Uniqueness
The uniqueness of ((2R,3S,4R,5R)-5-(2-chloro-6-(((S)-2,3-dihydro-1H-inden-1-yl)amino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl sulfamate lies in its combination of a purine base, an indene moiety, and a sulfamate group, which together confer distinct chemical and biological properties not found in other compounds.
属性
分子式 |
C19H21ClN6O6S |
|---|---|
分子量 |
496.9 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-[2-chloro-6-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl sulfamate |
InChI |
InChI=1S/C19H21ClN6O6S/c20-19-24-16(23-11-6-5-9-3-1-2-4-10(9)11)13-17(25-19)26(8-22-13)18-15(28)14(27)12(32-18)7-31-33(21,29)30/h1-4,8,11-12,14-15,18,27-28H,5-7H2,(H2,21,29,30)(H,23,24,25)/t11-,12+,14+,15+,18+/m0/s1 |
InChI 键 |
ICVINJWKAAGGFN-URQYDQELSA-N |
手性 SMILES |
C1CC2=CC=CC=C2[C@H]1NC3=C4C(=NC(=N3)Cl)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)COS(=O)(=O)N)O)O |
规范 SMILES |
C1CC2=CC=CC=C2C1NC3=C4C(=NC(=N3)Cl)N(C=N4)C5C(C(C(O5)COS(=O)(=O)N)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


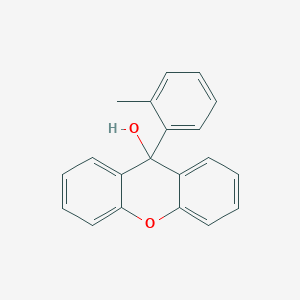
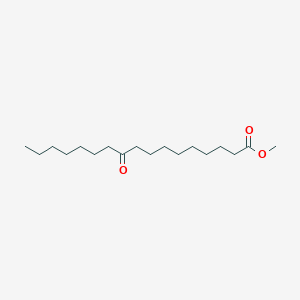
![Pyrido[1,2-a]pyrimidin-5-ium](/img/structure/B14745196.png)
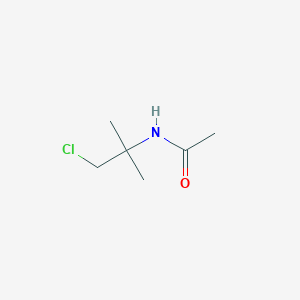
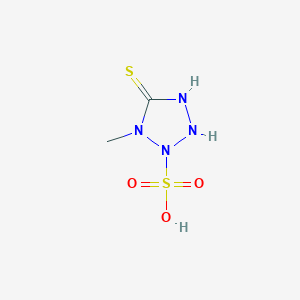

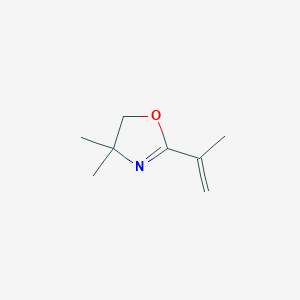
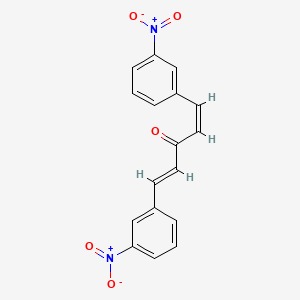
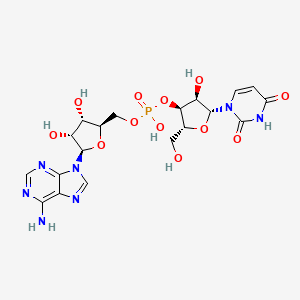
![7-Methoxy-1-[(4-methylphenyl)sulfonyl]-2,3-dihydroquinolin-4(1H)-one](/img/structure/B14745251.png)
![2-[4-(1-Amino-1-oxobutan-2-yl)-2,5-dimethylphenyl]-3-oxobutanamide](/img/structure/B14745257.png)
![N-[[(2E)-3,7-Dimethylocta-2,6-dienylidene]amino]-3-nitro-benzamide](/img/structure/B14745269.png)
